

Roridin L2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roridin L2

Cat. No.: B610557

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Roridin L2**, a macrocyclic trichothecene mycotoxin. Produced by various fungi, notably *Stachybotrys chartarum*, **Roridin L2** is a subject of interest in toxicology and drug development due to its relationship with the highly toxic Satratoxin G. This document details its physicochemical properties, biosynthesis, and biological activity, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Roridin L2 is a complex organic molecule with the molecular formula C₂₉H₃₈O₉ and a molecular weight of 530.6 g/mol. [1] The table below summarizes its key chemical identifiers and properties.

Property	Value
Molecular Formula	C ₂₉ H ₃₈ O ₉ [2][3][4]
Molecular Weight	530.6 g/mol [1]
CAS Number	85124-22-7[2]
Appearance	An oil[2][4]
Solubility	Soluble in dichloromethane, DMSO, ethanol, and methanol.[2][3]
UV Maximum (λ _{max})	260 nm[2][4]

Biosynthesis of Roridin L2

Roridin L2 is a secondary metabolite produced by fungi through the intricate trichothecene biosynthetic pathway. The biosynthesis begins with the cyclization of farnesyl diphosphate to form the parent terpene, trichodiene. This initial step is catalyzed by the enzyme trichodiene synthase, encoded by the *tri5* gene. A series of oxygenation and acylation reactions, catalyzed by enzymes encoded by other *tri* genes, subsequently modify the trichodiene scaffold to produce a variety of trichothecene analogs.

The formation of the macrocyclic ring characteristic of roridins and satratoxins is a complex process involving the integration of a polyketide-derived side chain. While the precise enzymatic steps for the synthesis of the **Roridin L2** side chain are not fully elucidated, it is understood to be a precursor to the more complex macrocyclic structure of Satratoxin G.



[Click to download full resolution via product page](#)

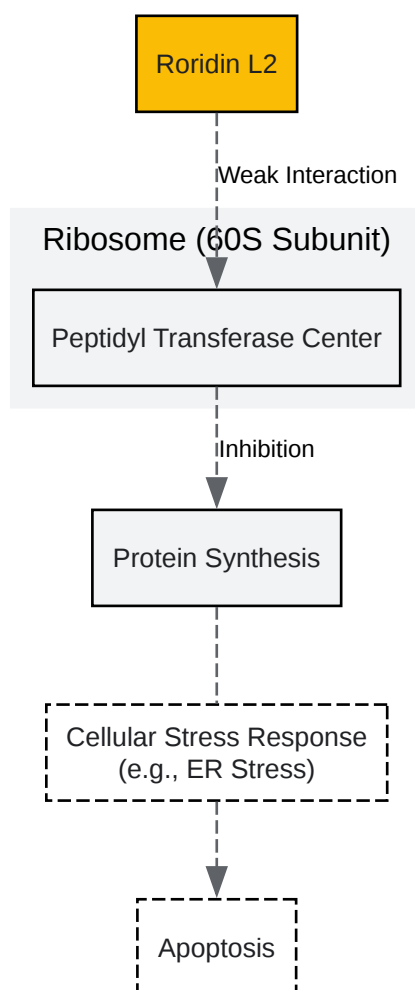
A simplified diagram of the proposed biosynthetic pathway of **Roridin L2**.

Biological Activity and Mechanism of Action

Trichothecene mycotoxins are known inhibitors of protein synthesis in eukaryotic cells.[5] They achieve this by binding to the 60S subunit of the ribosome, thereby interfering with the peptidyl transferase activity and halting polypeptide chain elongation. This disruption of protein synthesis can trigger a cascade of cellular stress responses.

While **Roridin L2** possesses the core trichothecene structure, studies have shown it to have significantly lower in vitro and in vivo toxicity compared to its derivative, Satratoxin G.[6][7] This difference in toxicity is attributed to the absence of the macrocyclic ring in **Roridin L2**, which is present in Satratoxin G and is crucial for high-potency toxic activity. The lack of this rigid structure in **Roridin L2** likely reduces its binding affinity to the ribosome.

Inhibition of protein synthesis by more potent trichothecenes can lead to the activation of stress-activated protein kinases and the induction of the endoplasmic reticulum (ER) stress response. This can ultimately lead to apoptosis (programmed cell death). Due to its lower toxicity, **Roridin L2** is not a strong inducer of these pathways.



[Click to download full resolution via product page](#)

A generalized mechanism of action for **Roridin L2**, highlighting its weak inhibitory effect.

Experimental Protocols

Isolation and Purification of **Roridin L2** from *Stachybotrys chartarum*

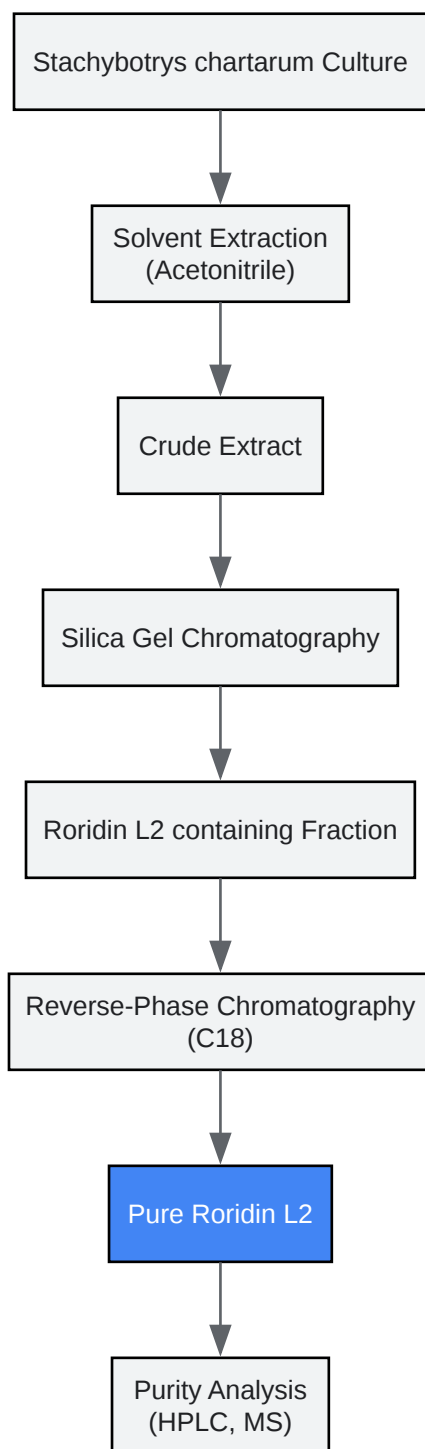
The following is a summary of a published protocol for the isolation and purification of **Roridin L2**.

1. Fungal Culture and Extraction:

- *Stachybotrys chartarum* is cultured on a suitable medium, such as rice, for several weeks to allow for mycotoxin production.
- The culture is then extracted with an organic solvent like acetonitrile.
- The solvent is evaporated to yield a crude extract.

2. Chromatographic Purification:

- The crude extract is subjected to silica gel chromatography to separate fractions based on polarity.
- Fractions containing **Roridin L2** are further purified using reverse-phase chromatography (e.g., C18 column).
- The purity of the isolated **Roridin L2** is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).



[Click to download full resolution via product page](#)

A workflow for the isolation and purification of **Roridin L2**.

In Vitro Cytotoxicity Assay

The cytotoxicity of **Roridin L2** can be assessed using various cell-based assays. The Alamar Blue (resazurin) assay is a common method.

1. Cell Culture:

- A suitable cell line (e.g., PC-12 neuronal cells) is cultured in a 96-well plate.
- 2. Treatment:
 - Cells are treated with varying concentrations of **Roridin L2** for a specified duration (e.g., 48 hours).
- 3. Alamar Blue Assay:
 - Alamar Blue solution is added to the wells, and the plate is incubated.
 - The fluorescence or absorbance is measured to determine cell viability, which is indicative of cytotoxicity.

DNA Fragmentation Assay

Apoptosis induction can be evaluated by detecting DNA fragmentation.

1. Cell Treatment and Lysis:

- Cells are treated with **Roridin L2**.
- The cells are then lysed to release their DNA.
- 2. Agarose Gel Electrophoresis:
 - The extracted DNA is run on an agarose gel.
 - The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.

Conclusion

Roridin L2 serves as a crucial intermediate in the biosynthesis of the highly toxic Satratoxin G. While it shares the core trichothecene structure, its biological activity is significantly attenuated due to the absence of the macrocyclic ring. The study of **Roridin L2** provides valuable insights into the structure-activity relationships of macrocyclic trichothecenes and can aid in the development of analytical methods for detecting *Stachybotrys* contamination and in understanding the broader toxicological implications of this class of mycotoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. The identification of a key gene highlights macrocyclic ring's role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi | Engormix [en.engormix.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Roridin L2: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610557#roridin-l2-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com